Comparative Odor Potency: Acetylpyrazine vs. Alkylpyrazines in Aqueous Systems
In a direct head-to-head comparison of odor detection thresholds in water, acetylpyrazine exhibits a significantly lower threshold (higher potency) than common alkylpyrazine flavor ingredients. Its threshold of 0.062 mg/L (62 ppb) is approximately 27 times lower (more potent) than that of 2,5-dimethylpyrazine (1.70 mg/L) and 40 times lower than 2,3-dimethylpyrazine (2.50 mg/L) [1]. This quantifies a substantial difference in flavor impact at equivalent concentrations.
| Evidence Dimension | Odor Detection Threshold in Water |
|---|---|
| Target Compound Data | 0.062 mg/L |
| Comparator Or Baseline | 2,5-Dimethylpyrazine (1.70 mg/L); 2,3-Dimethylpyrazine (2.50 mg/L) |
| Quantified Difference | Acetylpyrazine is ~27x more potent than 2,5-Dimethylpyrazine and ~40x more potent than 2,3-Dimethylpyrazine. |
| Conditions | Aqueous odor detection threshold determination via gas chromatography-olfactometry (GC-O) and referenced Kovats Index values. |
Why This Matters
This quantified potency advantage directly translates to lower use levels and potentially reduced cost-in-use for achieving the desired roasted/popcorn flavor note compared to these specific alternatives.
- [1] Academic.oup.com. (n.d.). Table 2: Volatile compounds in food, including odor thresholds for pyrazines. View Source
